molecular formula C14H7Cl3O4S B031005 2-Chloro-5-(1-chloro-1,3-dihydro-3-oxo-1-isobenzofuranyl)benzenesulphonyl chloride CAS No. 68592-11-0

2-Chloro-5-(1-chloro-1,3-dihydro-3-oxo-1-isobenzofuranyl)benzenesulphonyl chloride

Cat. No. B031005
M. Wt: 377.6 g/mol
InChI Key: OGMWYNNFMITDOO-UHFFFAOYSA-N
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Patent
US04188330

Procedure details

In a preferred procedure, 3-(4'-chloro-3'-chlorosulfonylphenyl)phthalide (17.15 g) and phosphorous pentachloride (104 g.) is heated under reflux for 2.5 hours in 300 ml of chlorobenzene. The cooled solution is extracted three times with 100 ml portions of water, dried (Na2SO4), filtered, and concentrated under a reduced pressure to give a yellow oil from which the title compound can be fractionally crystallized.
Name
3-(4'-chloro-3'-chlorosulfonylphenyl)phthalide
Quantity
17.15 g
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:10](=[O:11])[O:9]2)=[CH:4][C:3]=1[S:18]([Cl:21])(=[O:20])=[O:19].P(Cl)(Cl)(Cl)(Cl)[Cl:23]>ClC1C=CC=CC=1>[Cl:23][C:8]1([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[C:3]([S:18]([Cl:21])(=[O:20])=[O:19])[CH:4]=2)[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:10](=[O:11])[O:9]1

Inputs

Step One
Name
3-(4'-chloro-3'-chlorosulfonylphenyl)phthalide
Quantity
17.15 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C1OC(=O)C2=CC=CC=C12)S(=O)(=O)Cl
Name
Quantity
104 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The cooled solution is extracted three times with 100 ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1(OC(=O)C2=CC=CC=C12)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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